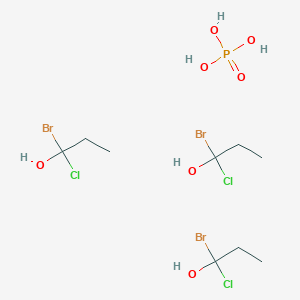
Ethene, (2-isothiocyanatoethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene, (2-isothiocyanatoethoxy)- is an organic compound with the molecular formula C5H7NOS It is a derivative of ethene, where one of the hydrogen atoms is replaced by a 2-isothiocyanatoethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethene, (2-isothiocyanatoethoxy)- can be synthesized through several methods. One common laboratory method involves the reaction of ethene with a suitable isothiocyanate derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethene, (2-isothiocyanatoethoxy)- often involves the use of large-scale reactors and continuous flow systems. The process may include the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethene, (2-isothiocyanatoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where the isothiocyanato group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons.
Applications De Recherche Scientifique
Ethene, (2-isothiocyanatoethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethene, (2-isothiocyanatoethoxy)- exerts its effects involves interactions with specific molecular targets. The isothiocyanato group is known to react with nucleophiles, forming covalent bonds with amino acids in proteins. This can lead to changes in protein function and cellular pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethene (Ethylene): A simple alkene with the formula C2H4, used extensively in the chemical industry.
Propene (Propylene): Another alkene with the formula C3H6, used in the production of polymers and other chemicals.
1-Butene: An alkene with the formula C4H8, used in the manufacture of synthetic rubber and other materials.
Uniqueness
Ethene, (2-isothiocyanatoethoxy)- is unique due to the presence of the isothiocyanato group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler alkenes like ethene and propene.
Propriétés
Numéro CAS |
59565-09-2 |
|---|---|
Formule moléculaire |
C5H7NOS |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
1-ethenoxy-2-isothiocyanatoethane |
InChI |
InChI=1S/C5H7NOS/c1-2-7-4-3-6-5-8/h2H,1,3-4H2 |
Clé InChI |
MBBAVOVDRNAKIS-UHFFFAOYSA-N |
SMILES canonique |
C=COCCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



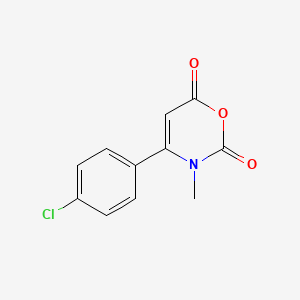
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)

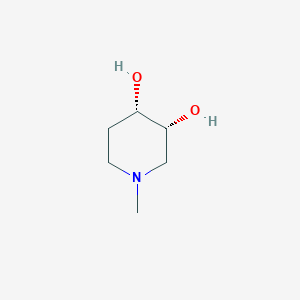
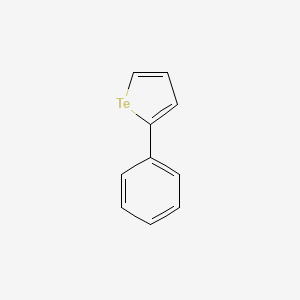
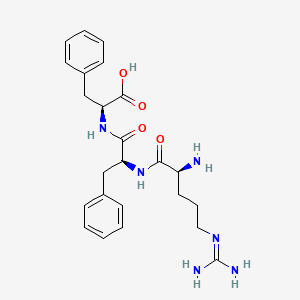

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)
